Methyl 3-methoxyazetidine-3-carboxylate hydrochloride

Medicinal Chemistry Scaffold Design Bioisostere

Parallel synthesis groups often face scaffold proliferation when mono-substituted azetidines lack orthogonal handles for late-stage diversification. Methyl 3-methoxyazetidine-3-carboxylate hydrochloride solves this by delivering three derivatization vectors-N1 secondary amine, C3 methyl ester, and C3 methyl ether-on a single C3-quaternary azetidine core. This consolidated scaffold reduces building-block inventory by 30-50% in 96-well parallel synthesis campaigns. The 3-methoxy group is critical for target engagement (e.g., >10-fold potency loss upon its removal in Pks13 inhibition), while the ester enables direct hydrolysis to the carboxylic acid for amide coupling. Standard pack sizes: 100 mg, 250 mg, 500 mg, 1 g, and bulk custom. Worldwide shipping under ambient conditions.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
CAS No. 1392803-11-0
Cat. No. B1529620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxyazetidine-3-carboxylate hydrochloride
CAS1392803-11-0
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CNC1)OC.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H
InChIKeyIBZZJRGZWDPHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methoxyazetidine-3-carboxylate Hydrochloride: Technical Profile & Procurement


Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (CAS 1392803-11-0) is a C3-disubstituted azetidine derivative with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol, supplied as a hydrochloride salt with the free base bearing CAS 1392879-17-2 . The compound features a strained four-membered azetidine ring bearing both a 3-methoxy group and a 3-carboxylate methyl ester on the same carbon center . This specific substitution pattern confers distinct chemical reactivity and enables orthogonal derivatization at the secondary amine, the ester, or via ether cleavage [1].

Geminal C3 disubstitution enables three-vector parallel synthesis from a single scaffold
Methyl ester serves as direct precursor to Pks13-active carboxylic acid derivatives
Strained azetidine core supports bioisostere replacement of piperidine motifs

Methyl 3-Methoxyazetidine-3-carboxylate Hydrochloride: Generic Substitution Failure


Procurement substitutions of methyl 3-methoxyazetidine-3-carboxylate hydrochloride with generic azetidine-3-carboxylates (e.g., CAS 53871-08-2) or simple 3-methoxyazetidines (e.g., CAS 148644-09-1) result in fundamentally different molecular architectures that critically alter both downstream synthetic utility and pharmacological relevance . Generic azetidine-3-carboxylates lack the 3-methoxy group, eliminating the oxygen atom required for hydrogen bonding interactions and significantly altering the LogP and topological polar surface area profiles of derived compounds [1]. Conversely, 3-methoxyazetidines without the 3-carboxylate ester lack the orthogonal handle required for subsequent amide coupling or carboxylic acid-derived diversification, reducing the scaffold‘s utility in parallel synthesis and SAR exploration . The dual substitution pattern creates a sterically constrained, fully substituted C3 center that cannot be replicated by sequential functionalization of simpler precursors due to synthetic accessibility barriers [2].

Azetidine-3-carboxylates without 3-methoxy
Absence of the methoxy group removes a hydrogen-bond acceptor and alters LogP, reducing scaffold differentiation.
3-Methoxyazetidines lacking the carboxylate ester
Loss of the ester handle eliminates amide coupling and acid-based diversification, limiting downstream SAR exploration.

Methyl 3-Methoxyazetidine-3-carboxylate Hydrochloride: Differentiation Evidence vs. Analogs


Dual C3-Functionalization vs. Mono-Substituted Analogs

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride uniquely presents both a methoxy group and a methyl ester on the same C3 position of the azetidine ring, whereas the closest commercial analogs bear only a single substituent at this position [1]. This geminal disubstitution creates a sterically hindered, fully substituted carbon center that imparts distinct conformational rigidity compared to 3-methoxyazetidine hydrochloride (CAS 148644-09-1) or tert-butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2) .

C3 Substitution
Head-to-head
Target: 3-methoxy + 3-methyl ester (geminal disubstitution)
Comparators: 3-methoxy only or 3-carboxylate only
Enables three orthogonal derivatization sites vs. two in mono‑substituted analogs.
Conformational rigidity from fully substituted C3 center.
Medicinal Chemistry Scaffold Design Bioisostere

Orthogonal Derivatization Handles vs. Limited Analogs

The target compound provides three orthogonal derivatization vectors (secondary amine at N1, methoxy ether at C3, and methyl ester at C3), compared to only two vectors for 3-methoxyazetidine hydrochloride and two vectors for tert-butyl azetidine-3-carboxylate hydrochloride [1]. The 3-methoxyazetidine-3-carboxylic acid analog (CAS 1392879-24-1) offers carboxylic acid instead of ester, requiring different coupling conditions and exhibiting distinct solubility profiles [2].

Orthogonal Handles
Head-to-head
3 vectors: N1 amine, C3-OMe ether, C3-COOMe ester
Comparators offer only 2 derivatization sites
Reduces building block count in parallel library synthesis.
Ester enables faster amide coupling than free acid.
Parallel Synthesis Combinatorial Chemistry SAR Exploration

Pks13 Inhibition via Carboxylic Acid Derivative

While the methyl ester hydrochloride (CAS 1392803-11-0) serves as the synthetic precursor, the corresponding carboxylic acid derivative (3-methoxyazetidine-3-carboxylic acid, CAS 1392879-24-1) has demonstrated inhibitory activity against Mycobacterium tuberculosis polyketide synthase 13 (Pks13), a validated target essential for mycobacterial cell wall biosynthesis . 3-Methoxyazetidine amide derivatives exhibited sub-micromolar IC₅₀ values against Pks13 in enzyme assays, with structure-activity relationship (SAR) studies confirming that both the 3-methoxy group and the azetidine ring are essential for target engagement [1].

Pks13 Inhibition
Class-level
Sub-micromolar IC₅₀ (carboxylic acid derivative)
Reported for 3-methoxyazetidine amides
Supports precursor selection for Pks13 inhibitor development.
3‑Methoxy group is essential; removal causes >10-fold potency loss.
Antitubercular Infectious Disease Pks13

Differentiated Supply Chain & Purity Position

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (CAS 1392803-11-0) is commercially available from multiple vendors with purity specifications ranging from 95% to 97% . In contrast, the structurally related but functionally distinct 3-methoxy-3-methylazetidine hydrochloride (CAS 905843-93-8), which replaces the carboxylate ester with a methyl group, is stocked at ≥97% purity by only a single major vendor and lacks the carboxylate handle for amide coupling .

Supply & Purity
Specification review
95% or 97% purity from ≥5 verified vendors
Ambient storage conditions
Dual purity grades support cost-tiered procurement strategies.
Multi-vendor availability strengthens supply chain resilience.
Procurement Supply Chain Quality Control

Methyl 3-Methoxyazetidine-3-carboxylate Hydrochloride: Key Application Scenarios


Parallel Synthesis and Combinatorial Library Construction

Medicinal chemistry groups executing parallel synthesis campaigns benefit directly from the three orthogonal derivatization vectors (N1, C3-OMe, C3-COOMe) of methyl 3-methoxyazetidine-3-carboxylate hydrochloride . A single procurement enables N-functionalization via reductive amination or alkylation, ester hydrolysis to carboxylic acid for amide coupling, and optional ether cleavage to generate a tertiary alcohol for further diversification—all from one starting scaffold. This multi-vector approach reduces the number of building blocks required for a 96-well parallel synthesis by approximately 30-50% compared to sequential functionalization strategies using mono-substituted azetidines [1].

Anti-Tubercular Drug Discovery Targeting Pks13

The compound serves as the direct synthetic precursor to 3-methoxyazetidine-3-carboxylic acid derivatives that have demonstrated sub-micromolar inhibitory activity against Mycobacterium tuberculosis polyketide synthase 13 (Pks13) . Procurement of the methyl ester hydrochloride enables straightforward hydrolysis to the active carboxylic acid, which can then be elaborated into amide derivatives for SAR exploration. The 3-methoxy group is essential for Pks13 target engagement, with SAR studies indicating >10-fold loss of potency upon its removal [2]. This application scenario is particularly relevant for infectious disease research programs focused on novel mechanisms of action against drug-resistant tuberculosis.

GABAₐ Receptor Modulator Development

3-Methoxyazetidine-containing derivatives have been employed in the preparation of isoxazole-thiazole compounds that function as GABAₐ receptor inverse agonists for cognitive disorder applications [3]. While the specific methyl ester hydrochloride (CAS 1392803-11-0) serves as a versatile entry point to this chemical space, its procurement enables access to the 3-methoxyazetidine pharmacophore that has been incorporated into clinical-stage programs. The constrained azetidine ring provides conformational rigidity that distinguishes these compounds from more flexible piperidine or pyrrolidine analogs, potentially improving target selectivity and pharmacokinetic properties.

Bioisostere Replacement of Piperidine Carboxylates

The azetidine ring system has been established as a valid bioisostere for piperidine and piperazine motifs in drug optimization programs, with azetidine-3-carboxylates specifically replacing piperidine-4-carboxylates while modulating metabolic stability and off-target profiles . Methyl 3-methoxyazetidine-3-carboxylate hydrochloride offers an additional 3-methoxy substituent absent in generic azetidine-3-carboxylates, providing a differentiated vector for tuning LogP and hydrogen bonding capacity [4]. This scaffold is particularly valuable for lead optimization campaigns where the piperidine carboxylate motif has shown promising target engagement but requires improved metabolic stability or reduced hERG liability.

Application
Selection Property
Validation Focus
Parallel synthesis campaigns
Three orthogonal derivatization vectors
Building block reduction and multi-vector diversification
Pks13 inhibitor research
Precursor to Pks13-active carboxylic acid
Target engagement and SAR with 3-methoxy group
GABAₐ receptor modulator studies
3-Methoxyazetidine pharmacophore precursor
Conformational rigidity and selectivity profiling
Piperidine bioisostere replacement
Azetidine-3-carboxylate with 3-methoxy differentiation
LogP tuning and metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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